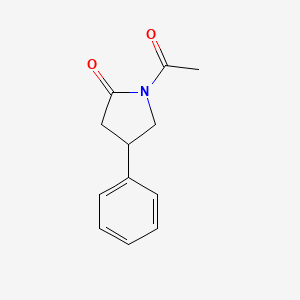

1-Acetyl-4-phenylpyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one Nucleus in Organic Synthesis and Chemical Biology

The pyrrolidin-2-one ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov This five-membered nitrogen heterocycle offers a three-dimensional structure that can effectively explore pharmacophore space. nih.govnih.gov Its non-planar nature, a phenomenon known as "pseudorotation," contributes to its increased 3D coverage, a desirable trait in drug design. nih.govnih.gov The pyrrolidin-2-one nucleus is a key component in a variety of pharmaceutical drugs, including the nootropic agent piracetam (B1677957) and its derivatives. wikipedia.orgchemicalbook.com

In organic synthesis, the pyrrolidin-2-one scaffold provides a versatile platform for the introduction of various functional groups. organic-chemistry.org The lactam functionality can be readily manipulated, and the ring itself can be substituted at various positions to generate a diverse library of compounds. organic-chemistry.orgnih.gov The synthesis of functionalized pyrrolidin-2-ones can be achieved through various methods, including cycloaddition reactions, ring-closing metathesis, and oxidative cyclization. organic-chemistry.org

Research Focus on 1-Acetyl-4-phenylpyrrolidin-2-one as a Target Compound and Model System

Within the broader class of N-acylated pyrrolidin-2-ones, this compound has emerged as a compound of significant research interest. The introduction of an acetyl group at the nitrogen atom and a phenyl group at the 4-position of the pyrrolidin-2-one ring imparts specific chemical and physical properties to the molecule. The phenyl group, for instance, introduces aromaticity and can participate in various intermolecular interactions, potentially influencing the compound's biological activity.

The synthesis of 4-phenyl-2-pyrrolidone (B42324), a precursor to the title compound, is an area of active investigation. google.com Methods for its synthesis include the condensation of diethyl malonate and 2-nitro-1-phenylethanone followed by catalytic hydrogenation and decarboxylation. google.com Another approach involves the Friedel-Crafts type reaction of pyrrolidone with a halogenated benzene. google.com Acetylation of the resulting 4-phenyl-2-pyrrolidone would then yield this compound.

Overview of Current Research Trajectories and Gaps in Understanding

Current research on pyrrolidin-2-one scaffolds is focused on several key areas. Medicinal chemists are exploring their potential in various therapeutic areas, including as antiviral, anticancer, and neuroprotective agents. ontosight.ai The development of novel synthetic methodologies to access diverse and complex pyrrolidin-2-one derivatives remains a significant area of research. organic-chemistry.orgnih.gov

While much is known about the general class of pyrrolidin-2-ones, specific compounds like this compound present opportunities for further investigation. A comprehensive understanding of its conformational preferences, reactivity, and potential biological activities is still evolving. Future research will likely focus on elucidating the structure-activity relationships of this and related compounds, as well as exploring its utility as a molecular probe or a lead compound for drug discovery.

Chemical and Physical Properties

The properties of this compound are dictated by its constituent functional groups. The acetyl group influences its polarity and solubility, while the phenyl group contributes to its spectroscopic and crystalline properties.

Table 1: Chemical and Physical Properties of Related Compounds

| Property | 1-Acetylpyrrolidine | 2-Pyrrolidinone | (4R)-4-acetyl-1-phenylpyrrolidin-2-one |

|---|---|---|---|

| Molecular Formula | C6H11NO | C4H7NO | C12H13NO2 |

| Molecular Weight | 113.16 g/mol chemeo.com | 85.10 g/mol nih.gov | 203.24 g/mol nih.gov |

| Boiling Point | Not available | 245 °C wikipedia.org | Not available |

| Melting Point | Not available | 25 °C wikipedia.org | Not available |

| LogP (Octanol/Water) | 0.629 chemeo.com | -0.8 nih.gov | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-acetyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C12H13NO2/c1-9(14)13-8-11(7-12(13)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |

InChI Key |

OSYUWSWNQKCLRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(CC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 4 Phenylpyrrolidin 2 One and Analogues

Classical and Convergent Synthesis Strategies for Pyrrolidin-2-one Ring Systems

The construction of the pyrrolidin-2-one core has been achieved through various classical and convergent synthetic strategies. These methods often involve the formation of the lactam ring as a key step and can be broadly categorized into multi-component reactions, lactamization and ring-closing methodologies, and subsequent N-functionalization.

Multi-component Reaction Approaches for Pyrrolidin-2-one Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrrolidin-2-one derivatives from simple starting materials in a single step. nih.govresearchgate.net These reactions offer significant advantages in terms of atom economy and operational simplicity. researchgate.net

One notable MCR approach involves the reaction of aldehydes, amino acid esters, and chalcones. tandfonline.com For instance, the one-pot reaction of an aldehyde, an amino acid ester, and a chalcone (B49325) can yield highly substituted pyrrolidine-2-carboxylates. tandfonline.com The reaction proceeds through the initial formation of a Schiff base from the aldehyde and amino acid ester, followed by a Michael addition to the chalcone. tandfonline.com

Another example is the three-component reaction of ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline (B41778) in glacial acetic acid to produce 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org These intermediates can be further reacted with aliphatic amines to generate a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives. beilstein-journals.org The mechanism is believed to involve the acid-catalyzed formation of an iminium species, which is then attacked by the enol form of ethyl 2,4-dioxovalerate. beilstein-journals.org

The Ugi four-component condensation reaction (Ugi-4CR) is another versatile MCR that has been applied to the synthesis of pyrrolidones. rloginconsulting.com This reaction allows for the combination of four components, such as an isocyanide, a carboxylic acid, an amine, and a ketone or aldehyde, to generate α-acylamino carboxamides, which can be subsequently cyclized to form the pyrrolidinone ring.

Table 1: Examples of Multi-component Reactions for Pyrrolidin-2-one Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Amino Acid Esters, Chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | tandfonline.com |

| Ethyl 2,4-dioxovalerate, Aromatic Aldehydes, Aniline | Glacial Acetic Acid | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | beilstein-journals.org |

| Isocyanide, Carboxylic Acid, Amine, Ketone/Aldehyde | - | α-Acylamino Carboxamides (Pyrrolidone Precursors) | rloginconsulting.com |

Lactamization and Ring-Closing Methodologies

Lactamization, the intramolecular cyclization of an amino acid or its derivative to form a lactam, is a cornerstone in the synthesis of pyrrolidin-2-ones. mdpi.com This can be achieved through various ring-closing strategies.

A common method involves the cyclization of γ-amino esters. For example, γ-amino esters can be cyclized under reflux in toluene (B28343) with acetic acid to yield the corresponding pyrrolidin-2-one. mdpi.com This approach has been utilized in a one-pot synthesis where the initial γ-amino ester is formed from the reaction of a donor-acceptor cyclopropane (B1198618) with an amine, followed by in situ lactamization. mdpi.com

Another strategy is the reductive cyclization of 1,6- and 1,7-enynes, which can be catalyzed by iron catalysts under mild conditions. organic-chemistry.org This method demonstrates good tolerance for various functional groups. The intramolecular hydroamination of alkenes is also a viable route. For instance, the use of triethylsilane and a catalytic amount of iodine enables the intramolecular hydroamination/reduction of unactivated alkynes to form disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

Ring contraction of larger heterocyclic systems provides an alternative pathway to pyrrolidines. A photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine (B122466) derivatives. osaka-u.ac.jpnih.govnih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpnih.govnih.gov Additionally, a selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. rsc.org

Table 2: Selected Ring-Closing Methodologies for Pyrrolidin-2-one Synthesis

| Starting Material | Reagents/Conditions | Product | Reference |

| γ-Amino Ester | Toluene, Acetic Acid, Reflux | Pyrrolidin-2-one | mdpi.com |

| 1,6-Enyne | Iron Catalyst | Pyrrolidine | organic-chemistry.org |

| Unactivated Alkyne | Et3SiH, I2 (cat.) | Disubstituted Pyrrolidine | organic-chemistry.org |

| Pyridine | Silylborane, Light | Pyrrolidine Derivative | osaka-u.ac.jpnih.govnih.gov |

| N-Substituted Piperidine | Oxidant, Additive | Pyrrolidin-2-one | rsc.org |

N-Alkylation and N-Acylation Procedures for Pyrrolidinone Derivatives

Once the pyrrolidin-2-one core is established, further functionalization at the nitrogen atom can be achieved through N-alkylation or N-acylation reactions. These modifications are crucial for introducing structural diversity and modulating the properties of the final compounds.

N-alkylation can be performed by reacting the pyrrolidinone with an alkyl halide in the presence of a base. For instance, 4-phenylpyrrolidin-2-one can be reacted with ethyl bromoacetate (B1195939) in a polar aprotic solvent like dioxane or THF to yield ethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate. researchgate.net

N-acylation introduces an acyl group onto the nitrogen atom. For the synthesis of the title compound, 1-acetyl-4-phenylpyrrolidin-2-one, the parent 4-phenylpyrrolidin-2-one would be reacted with an acetylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct. While a specific synthesis for this compound was not detailed in the provided search results, this general N-acylation procedure is a standard and well-established transformation in organic chemistry.

Asymmetric and Stereoselective Synthetic Routes

The development of asymmetric and stereoselective methods for the synthesis of pyrrolidinones is of paramount importance, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Enantioselective and Diastereoselective Transformations

Significant progress has been made in the enantioselective and diastereoselective synthesis of pyrrolidinone derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One approach involves the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can generate up to four stereogenic centers simultaneously. acs.org The use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides has been shown to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org

Another powerful strategy is the asymmetric "clip-cycle" synthesis of pyrrolidines. whiterose.ac.uk This method involves the activation of a Cbz-protected bis-homoallylic amine via an alkene metathesis reaction, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This approach has been successfully applied to the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk

Furthermore, a facile, diastereoselective, one-pot, three-component cyclization/allylation followed by a Claisen rearrangement has been reported for the synthesis of highly substituted pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.gov This reaction sequence is highly diastereoselective, affording only one observable diastereomer. nih.gov

Table 3: Examples of Asymmetric Transformations in Pyrrolidinone Synthesis

| Reaction Type | Chiral Source/Catalyst | Product Type | Key Feature | Reference |

| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadiene | Densely Substituted Pyrrolidines | High Diastereoselectivity | acs.org |

| Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | 2,2- and 3,3-Disubstituted Pyrrolidines | High Enantioselectivity | whiterose.ac.uk |

| Three-component Cyclization/Allylation/Claisen Rearrangement | - | Pyrrolidine-2,3-diones with Quaternary Stereocenter | High Diastereoselectivity | nih.gov |

Biocatalytic Approaches for Chiral Pyrrolidinone Synthesis

Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral compounds, including pyrrolidinones. Enzymes can catalyze reactions with high enantioselectivity and under mild conditions.

A biocatalytic approach for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters has been developed. nih.gov This method utilizes a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, resulting in moderate to good yields of the desired products. nih.gov

Engineered enzymes have also been employed for the construction of chiral pyrrolidines. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp3)–H amination of organic azides to produce pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. acs.orgcaltech.edunih.gov This "new-to-nature" biocatalysis provides a powerful tool for creating complex chiral N-heterocycles. acs.orgcaltech.edunih.gov

Transaminases are another class of enzymes utilized in the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov Starting from ω-chloroketones, transaminases can be used to produce either enantiomer of the corresponding 2-substituted pyrrolidine with high enantiomeric excess. nih.gov

Table 4: Biocatalytic Methods for Chiral Pyrrolidinone Synthesis

| Enzyme | Reaction Type | Substrates | Product Feature | Reference |

| Laccase (Myceliophthora thermophila) | Oxidation/1,4-Addition | Catechols, 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | All-carbon Quaternary Stereocenter | nih.gov |

| Engineered Cytochrome P411 | Intramolecular C(sp3)–H Amination | Organic Azides | Chiral Pyrrolidines | acs.orgcaltech.edunih.gov |

| Transaminase | Reductive Amination/Cyclization | ω-Chloroketones | Enantiopure 2-Substituted Pyrrolidines | nih.gov |

Chiral Auxiliary and Ligand-Controlled Methods

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of complex molecules. In the context of pyrrolidinone synthesis, chiral auxiliaries attached to either the starting materials or reagents can effectively control the formation of new stereocenters.

One notable approach involves the use of Oppolzer's camphorsultam as a chiral auxiliary in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring. nih.gov This method, while not directly producing this compound, provides a robust strategy for creating enantiomerically pure pyrrolidine fragments that can be further elaborated. nih.gov The camphorsultam auxiliary directs the facial selectivity of the cycloaddition, and its subsequent removal provides access to the desired chiral pyrrolidine core. nih.gov

The general principle of this method is outlined below:

| Step | Description | Key Features |

| 1. Auxiliary Attachment | A suitable starting material is covalently linked to the chiral auxiliary, such as Oppolzer's camphorsultam. | Formation of a diastereomeric intermediate. |

| 2. Stereoselective Reaction | The key bond-forming reaction (e.g., 1,3-dipolar cycloaddition) occurs under the stereochemical direction of the auxiliary. | High diastereoselectivity is typically achieved. |

| 3. Auxiliary Removal | The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. | The auxiliary can often be recovered and reused. |

While a direct synthesis of this compound using this specific method has not been detailed in the reviewed literature, the principle is broadly applicable to the synthesis of chiral 4-substituted pyrrolidinone precursors. Subsequent N-acetylation would then yield the final target compound.

Advanced and Emerging Synthetic Techniques

Recent advances in synthetic organic chemistry have introduced powerful new methods for the construction of heterocyclic systems like pyrrolidinones. These techniques often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Photoredox Catalysis in Pyrrolidinone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. This strategy has been successfully applied to the synthesis of pyrrolidinone derivatives through radical-mediated pathways.

One such method involves the photoredox-catalyzed tandem cyclization of 1,5-dienes with α-keto acids and water to afford hydroxyacylated pyrrolidinone derivatives. This reaction proceeds under irradiation with a simple 12 W blue LED, highlighting the mildness of the conditions.

A particularly relevant example is the visible-light-induced photoredox-catalyzed reaction of linear 1,5-dienes with sulfonyl chlorides, which leads to the formation of 3-sulfonylated pyrrolin-2-ones. This methodology has been shown to be compatible with N-acetylated substrates, directly yielding analogues of the target compound. For instance, the reaction of the corresponding N-acetylated diene with a sulfonyl chloride under photoredox conditions provides the desired N-acetyl-3-sulfonylpyrrolin-2-one.

A summary of representative examples from this methodology is presented below:

| Entry | Diene Substrate | Sulfonyl Chloride | Product | Yield (%) |

| 1 | N-acetyl-N-allyl-2-methylallylamine | p-Toluenesulfonyl chloride | 1-Acetyl-3-methyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 85 |

| 2 | N-acetyl-N-allyl-2-phenylallylamine | p-Toluenesulfonyl chloride | 1-Acetyl-3-phenyl-3-(tosylmethyl)-1H-pyrrol-2(3H)-one | 78 |

This approach demonstrates the feasibility of constructing the N-acetylpyrrolidinone core with concomitant introduction of functionality at the 3-position using photoredox catalysis.

Formal [3+2] Annulation Reactions for Pyrrolidin-2-one Rings

Formal [3+2] annulation reactions represent a powerful and atom-economical strategy for the construction of five-membered rings, including the pyrrolidin-2-one scaffold. These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring in a single step.

A variety of methodologies have been developed for the [3+2] synthesis of pyrrolidines and their derivatives. rsc.orgnih.gov One prominent strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. nih.govnih.gov Glycine-based approaches have been particularly successful, where glycine (B1666218) derivatives serve as precursors to the azomethine ylide. nih.gov These reactions can be highly stereoselective, allowing for the construction of enantiomerically enriched pyrrolidines. organic-chemistry.org

While a direct application to this compound is not explicitly detailed, the synthesis of highly functionalized pyrrolidines through [3+2] annulation is well-established. organic-chemistry.org For example, the Lewis acid-promoted [3+2] annulation of N-Ts-α-amino aldehydes with 1,3-bis(silyl)propenes provides access to densely functionalized pyrrolidines with excellent stereocontrol. organic-chemistry.org Subsequent modification of the substituents and N-acetylation could provide access to the target compound and its analogues.

The general scheme for a formal [3+2] annulation to form a pyrrolidine ring is as follows:

| Three-Atom Component | Two-Atom Component | Catalyst/Promoter | Product |

| Azomethine Ylide Precursor | Alkene or Alkyne | Lewis Acid or Metal Catalyst | Substituted Pyrrolidine |

| Vinylcyclopropane | Imine | Lewis Acid | Substituted Pyrrolidine |

These methods offer a convergent and efficient route to the pyrrolidinone core, often with the ability to control multiple stereocenters in a single operation.

Fragment-Based Approaches in Scaffold Elaboration

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification and optimization of lead compounds. This approach involves screening small, low-molecular-weight fragments that can be subsequently grown or linked together to generate more potent and selective drug candidates. The pyrrolidine scaffold is of significant interest in FBDD due to its three-dimensional character and its presence in many natural products and approved drugs. nih.govnih.gov

A key aspect of this approach is the development of synthetic methodologies that allow for the systematic and diverse elaboration of a core fragment. For the pyrrolidinone scaffold, a metal-catalyzed asymmetric 1,3-dipolar cycloaddition has been employed to generate a library of structurally diverse and enantiomerically pure pyrrolidine-based fragments. nih.gov In this work, Oppolzer's camphorsultam was used as a chiral auxiliary to control the stereochemistry of the cycloaddition, and the resulting N-acylsultam provided a convenient handle for further derivatization. nih.gov

This fragment-based approach allows for the exploration of chemical space around the pyrrolidine core by varying the substituents introduced during the synthesis. The resulting fragments can then be screened for biological activity, and promising hits can be further optimized by elaborating the scaffold.

| Feature of Fragment-Based Approach | Relevance to Pyrrolidinone Synthesis |

| Scaffold Diversity | Allows for the creation of libraries of pyrrolidinone analogues with varied substitution patterns. nih.gov |

| 3D Chemical Space Exploration | The non-planar nature of the pyrrolidine ring provides access to three-dimensional structures, which can be beneficial for target binding. nih.govnih.gov |

| Efficient Lead Optimization | Synthetic handles incorporated into the fragments facilitate rapid elaboration and optimization of initial hits. nih.gov |

This strategy represents a modern and efficient paradigm for the discovery of new bioactive compounds based on the this compound scaffold and its analogues.

Elucidation of Reaction Mechanisms and Kinetics in Pyrrolidin 2 One Chemistry

Experimental Mechanistic Investigations of Pyrrolidin-2-one Formation and Derivatizationresearchgate.netnih.gov

Experimental investigation is crucial for understanding the pathways by which pyrrolidin-2-ones are formed and modified. These studies typically involve the synthesis of the target molecule and its derivatives, followed by detailed analysis to understand the reaction's progression. researchgate.net

The formation of the core structure, 4-phenylpyrrolidin-2-one, can be achieved through methods like the aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. orgsyn.org The subsequent N-acetylation to yield 1-Acetyl-4-phenylpyrrolidin-2-one would likely proceed via a standard nucleophilic acyl substitution mechanism, where the lactam nitrogen attacks an acetylating agent such as acetyl chloride or acetic anhydride.

Identification of Intermediates and Transition States

For the synthesis of the 4-phenylpyrrolidin-2-one precursor, mechanistic investigations suggest the involvement of a Criegee-like intermediate. orgsyn.org In the subsequent N-acetylation step, a tetrahedral intermediate, formed by the attack of the pyrrolidinone nitrogen on the acetylating agent's carbonyl group, would be expected before the expulsion of a leaving group (e.g., chloride) to form the final N-acetylated product. The direct detection of such transient species often requires advanced spectroscopic techniques (e.g., low-temperature NMR) or trapping experiments.

Kinetic Studies and Determination of Rate-Determining Stepsnih.gov

Kinetic studies would involve monitoring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature) to formulate a rate law. For the N-acetylation of 4-phenylpyrrolidin-2-one, the rate-determining step is typically the initial nucleophilic attack of the lactam nitrogen on the acetylating agent or the collapse of the subsequent tetrahedral intermediate. The specific rate-determining step can be influenced by the nature of the solvent, the strength of the base used (if any), and the reactivity of the acetylating agent. Analytical techniques like HPLC are often employed to track the concentration of reactants and products over time to determine these kinetics. nih.govresearchgate.net

Computational Approaches to Reaction Mechanism Elucidationresearchgate.netnih.gov

Computational chemistry offers powerful tools to complement experimental findings, providing insights into reaction pathways that are difficult to observe directly. researchgate.netnih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Landscapesnih.govresearchgate.net

DFT calculations are widely used to map the potential energy surface of a reaction. researchgate.net For the N-acetylation of 4-phenylpyrrolidin-2-one, DFT could be used to:

Calculate the energies of reactants, products, and potential intermediates and transition states.

Model the geometry of the transition state for the nucleophilic attack.

Determine the activation energy barrier, providing a theoretical basis for the reaction rate.

Studies on similar heterocyclic systems have successfully used DFT to propose reaction mechanisms and explain product selectivity. nih.gov

Molecular Dynamics Simulations for Mechanistic Insightsresearchgate.netnih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction process, including the role of the solvent and conformational changes in the reactants. researchgate.netnih.govtandfonline.com For a reaction like N-acetylation, MD simulations could be used to:

Analyze the solvation shell around the reactants and how it influences reactivity.

Observe the conformational flexibility of the 4-phenylpyrrolidin-2-one ring during the reaction.

Study the stability of the resulting product in a simulated biological environment, as has been done for other pyrrolidine (B122466) derivatives. researchgate.net

A hypothetical MD simulation could track the interaction between 4-phenylpyrrolidin-2-one and an acetylating agent in a solvent box, providing insights into the pre-reaction complex formation and the trajectory leading to the transition state.

Analysis of Kinetic versus Thermodynamic Control in Reactionsnih.gov

In reactions where multiple products can form, it is essential to distinguish between kinetic and thermodynamic control.

Kinetic Control: The major product is the one that is formed the fastest (i.e., via the lowest activation energy pathway).

Thermodynamic Control: The major product is the most stable one, which predominates when the reaction is allowed to reach equilibrium.

For the N-acetylation of 4-phenylpyrrolidin-2-one, the reaction is generally irreversible, leading to the thermodynamically stable amide product. However, in more complex derivatizations of the pyrrolidinone ring, DFT calculations can be instrumental in comparing the activation barriers (kinetics) and the relative stabilities of potential products (thermodynamics) to predict the reaction outcome. nih.gov

Stereochemical and Conformational Analysis of 1 Acetyl 4 Phenylpyrrolidin 2 One

Determination of Absolute and Relative Stereochemistry

The stereochemistry of 1-Acetyl-4-phenylpyrrolidin-2-one is defined by the chiral center at the C4 position, where the phenyl group is attached. The presence of this stereocenter gives rise to two enantiomers, (R)- and (S)-1-Acetyl-4-phenylpyrrolidin-2-one. The determination of the absolute and relative stereochemistry of such molecules is fundamental to understanding their structure-activity relationships.

X-ray Crystallography: This is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For related chiral pyrrolidinone derivatives, X-ray analysis has been pivotal in establishing the absolute configuration. jst-ud.vn

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) techniques, is a powerful tool for elucidating the relative stereochemistry of diastereomers and the preferred conformation in solution. jst-ud.vnjst-ud.vnresearchgate.net For instance, the magnitude of coupling constants between protons on the pyrrolidine (B122466) ring can provide insights into their dihedral angles and thus the ring's pucker.

Chiral Chromatography: The resolution of enantiomers is often achieved using chiral high-performance liquid chromatography (HPLC), which can separate the (R) and (S) forms. jst-ud.vn Subsequent analysis of the separated enantiomers, for example, by circular dichroism (CD) spectroscopy, can help in assigning the absolute configuration by comparing experimental data with theoretical calculations.

A summary of techniques used for stereochemical determination in related compounds is presented below:

| Analytical Method | Information Provided | Reference |

| X-ray Crystallography | Absolute and relative stereochemistry, bond lengths, bond angles | researchgate.netresearchgate.netjst-ud.vn |

| 1D & 2D NMR | Relative stereochemistry, solution-state conformation | jst-ud.vnjst-ud.vnresearchgate.net |

| Chiral HPLC | Separation of enantiomers | jst-ud.vn |

| Circular Dichroism | Assignment of absolute configuration of enantiomers | N/A |

For instance, in related 4-substituted proline derivatives, the stereochemistry of the substituent at C4 has been shown to control the puckering of the pyrrolidine ring. acs.org An equatorially positioned substituent generally leads to a more stable conformation. The spatial orientation of the phenyl group in this compound will similarly affect the accessibility of the carbonyl group of the lactam and the N-acetyl group to reagents, thereby influencing its chemical reactivity. nih.gov

Conformational Landscape and Dynamics

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of various puckered conformations. nih.gov This conformational flexibility is a key determinant of the biological and chemical properties of pyrrolidinone-containing molecules.

The puckering of the pyrrolidine ring is described by a process called pseudorotation, where the ring continuously interconverts between various "envelope" and "twist" (or "half-chair") conformations. nih.gov In an envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

The specific conformation adopted by the pyrrolidine ring in this compound will be influenced by the steric and electronic effects of the N-acetyl and C4-phenyl substituents. Generally, substituents on the pyrrolidine ring tend to occupy a pseudoequatorial position to minimize steric strain. acs.org The two most common envelope conformations for a 4-substituted pyrrolidin-2-one are the C3-exo/C4-endo and C3-endo/C4-exo puckers. The phenyl group at C4 will likely favor a conformation where it is in a pseudoequatorial orientation.

In the absence of direct experimental data, computational modeling using methods like Density Functional Theory (DFT) is an invaluable tool for exploring the conformational landscape of molecules like this compound. beilstein-journals.orgrsc.orgnih.gov Such studies can predict the relative energies of different conformers and the energy barriers for their interconversion.

Theoretical investigations on related N-acetylated proline derivatives have shown that the conformational equilibrium is sensitive to the environment, with different conformers being favored in the gas phase versus in solution. rsc.orgnih.gov For this compound, computational studies would likely reveal a complex potential energy surface with several low-energy conformers corresponding to different ring puckers and orientations of the N-acetyl and phenyl groups.

A hypothetical conformational energy profile might show the relative stabilities of key conformers:

| Conformer | Pyrrolidine Ring Pucker | Phenyl Group Orientation | N-Acetyl Group Orientation | Relative Energy (kcal/mol) |

| A | C3-endo | Pseudoequatorial | trans to C5 | 0.0 (most stable) |

| B | C4-exo | Pseudoaxial | trans to C5 | Higher |

| C | Twist (T³) | - | cis to C5 | Higher |

Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidinones. The actual energy values would require specific computational studies.

Advanced Spectroscopic and Crystallographic Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Acetyl-4-phenylpyrrolidin-2-one, both ¹H and ¹³C NMR would be critical.

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not readily found in the reviewed literature. For comparison, related compounds such as 1-acetyl-2-pyrrolidone (B1265537) and 2-acetylpyrrole (B92022) have documented NMR data, but these cannot be directly extrapolated to the target compound. chemicalbook.comnih.govchemicalbook.com

To unambiguously determine the three-dimensional structure and connectivity of this compound, advanced NMR experiments would be necessary. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would elucidate the proton-proton and proton-carbon connectivities. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in defining the stereochemical relationship between the protons, particularly at the C4 position and on the pyrrolidinone ring.

Currently, there is no published research available that applies these advanced NMR techniques to this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. This technique would be used to confirm the elemental composition of this compound (C₁₂H₁₃NO₂).

While PubChem lists computed properties for the isomeric "4-Acetyl-1-phenylpyrrolidin-2-one," including its exact mass, specific experimental HRMS data for this compound is not available in the public domain. nih.gov

Table 1: Computed High-Resolution Mass Spectrometry Data for Isomeric Compounds (Note: Data for the exact target compound is not available)

| Compound Name | Molecular Formula | Computed Exact Mass (Da) |

| 4-Acetyl-1-phenylpyrrolidin-2-one | C₁₂H₁₃NO₂ | 203.094628657 |

| This compound | C₁₂H₁₃NO₂ | Not Experimentally Determined |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl group of the pyrrolidinone ring and the ketone carbonyl of the acetyl group, as well as vibrations corresponding to the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the pyrrolidinone ring.

Specific experimental IR spectra for this compound have not been found in published literature. For illustrative purposes, the NIST Chemistry WebBook and other sources provide IR data for related structures like N-acetylpyrrolidone and 2-pyrrolidinone, which show the characteristic carbonyl stretches. chemicalbook.comnist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on bond lengths, bond angles, and the stereochemistry of this compound in the solid state. If a suitable single crystal could be grown, this technique would confirm the connectivity and provide insight into intermolecular interactions, such as hydrogen bonding and crystal packing.

A search of crystallographic databases reveals no published X-ray crystal structures for this compound.

Theoretical Chemistry Studies and Computational Modeling

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in unraveling the electronic characteristics that govern the reactivity of 1-Acetyl-4-phenylpyrrolidin-2-one. These studies delve into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species. ucsb.edu For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom of the pyrrolidinone ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl groups of the acetyl and lactam moieties, indicating these as the primary sites for nucleophilic attack. youtube.comyoutube.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital, indicating regions of nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating regions of electrophilicity. |

| HOMO-LUMO Gap | 5.3 | A measure of chemical reactivity and stability. |

Note: These values are illustrative and based on typical data for similar aromatic N-acyl compounds. Actual values would require specific DFT calculations.

The application of FMO theory can rationalize the outcomes of various reactions. For instance, in a reaction with an electrophile, the theory predicts that the attack will preferentially occur at the positions where the HOMO has the largest coefficients. ucsb.edu

The electron density distribution reveals how electrons are shared among the atoms in a molecule, providing insights into bonding and polarity. In this compound, the electronegative oxygen and nitrogen atoms are expected to draw electron density, creating regions of partial negative charge.

Electrostatic Potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. libretexts.org These maps are invaluable for understanding intermolecular interactions. For this compound, the ESP map would likely show negative potential (typically colored red or orange) around the carbonyl oxygens, indicating their role as hydrogen bond acceptors. researchgate.netresearchgate.net The region around the phenyl ring would exhibit a more complex potential surface, with areas of both positive and negative potential, influencing its interaction with other molecules. researchgate.net

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Lactam Carbonyl Oxygen | Strongly Negative | High propensity to act as a hydrogen bond acceptor and interact with electrophiles. |

| Acetyl Carbonyl Oxygen | Strongly Negative | Similar to the lactam oxygen, a primary site for electrophilic interaction. |

| Phenyl Ring | Varied (Negative π-face, Positive edge) | Can engage in π-π stacking and cation-π interactions. |

| Pyrrolidinone Nitrogen | Moderately Negative | Its lone pair contributes to the electron density and can be a site for protonation or coordination. |

Molecular Modeling and Simulation Approaches in Pyrrolidin-2-one Systems

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and interactions with its environment.

Computational methods such as molecular docking are widely used to predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. These studies are crucial in drug discovery and design. For instance, molecular docking studies on other pyrrolidinone derivatives have been used to predict their binding affinity and orientation within the active sites of proteins like acetylcholinesterase. researchgate.net

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the molecule and its target over time, providing insights into the stability of the complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. numberanalytics.com

This compound possesses conformational flexibility due to the rotation around single bonds, particularly the bond connecting the phenyl group to the nitrogen atom and the bond of the acetyl group. Conformational search algorithms are employed to identify the various low-energy shapes (conformers) that the molecule can adopt.

Energy minimization calculations are then used to determine the relative stability of these conformers. The most stable conformation, or the global minimum on the potential energy surface, represents the most likely shape of the molecule in its ground state. Understanding the conformational preferences is essential as the shape of the molecule can significantly influence its biological activity and physical properties.

Chemical Biology and Molecular Probe Development

Design and Synthesis of 1-Acetyl-4-phenylpyrrolidin-2-one Derivatives as Chemical Probes

The development of this compound derivatives as chemical probes is often guided by a pharmacophore approach, where structural motifs from known active agents are combined to create new compounds with desired biological activities. nih.gov The synthesis of these probes is typically designed to be divergent, allowing for the creation of a library of analogs from a common intermediate. This strategy is crucial for systematically exploring the chemical space around the core scaffold to identify and optimize interactions with a biological target.

A common synthetic route begins with the commercially available 4-phenylpyrrolidin-2-one. nih.gov The nitrogen of the pyrrolidinone ring can be functionalized, for instance, by reaction with ethyl bromoacetate (B1195939) to introduce an acetate (B1210297) group, which can then be converted to a carboxylic acid. nih.gov This acid serves as a handle for coupling with various amines, generating a diverse set of amides. nih.gov In a closely related series developed as bromodomain inhibitors, the synthesis of a 4-phenyl substituted analogue, 1-methyl-4-phenylpyrrolidin-2-one (B8724582), was achieved, followed by aryl substitution reactions to create a range of derivatives. google.com This approach has led to the generation of structurally complex, chiral compounds that are instrumental in probing protein-ligand interactions. google.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule binds to its target and to rationally designing more potent and selective derivatives. For the 4-phenylpyrrolidin-2-one scaffold, SAR studies have been crucial in its development as an inhibitor of specific protein families, such as bromodomains. google.com

In the pursuit of inhibitors for Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator, a series of 1-methyl-4-phenylpyrrolidin-2-one derivatives were synthesized and evaluated. google.com These studies revealed key structural requirements for potent molecular recognition:

The Pyrrolidinone Core: The N-acyl pyrrolidinone moiety is essential for activity, acting as a mimic of acetylated lysine (B10760008) to anchor the molecule in the target's binding pocket. google.com

The 4-Phenyl Group: This group serves as a versatile anchor for introducing substituents that can form additional interactions with the protein, thereby increasing affinity and selectivity.

Aryl Substitution: Modifications on the 4-phenyl ring have a significant impact on inhibitory activity. For example, introducing specific substituents via Suzuki coupling allowed for the exploration of a nearby groove in the bromodomain binding site, leading to progressively improved affinity. google.com

The following table summarizes the SAR for key derivatives of the related 1-methyl-4-phenylpyrrolidin-2-one scaffold against the first bromodomain of BRD4 (BRD4(1)).

| Compound | Substitution on Phenyl Ring | IC50 (µM) for BRD4(1) |

| Parent Scaffold | None | >1000 |

| Derivative A | 3'-methoxy | 170 |

| Derivative B | 3'-methoxy, 4'-hydroxy | 39 |

| Derivative C | 3'-methoxy, 4'-(2-hydroxyethoxy) | 16 |

This interactive table summarizes SAR data, showing how substitutions on the phenyl ring of the 1-methyl-4-phenylpyrrolidin-2-one scaffold improve binding affinity (lower IC50) for the BRD4(1) bromodomain. Data is derived from studies on related N-methyl analogs. google.com

Fragment-based drug discovery (FBDD) is a powerful strategy that begins by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. google.comnih.gov These fragment "hits" are then optimized and elaborated into more potent, lead-like molecules. google.com This approach was instrumental in identifying the potential of the pyrrolidinone scaffold as a privileged structure for targeting bromodomains. google.com

The discovery process began with the identification of N-methylpyrrolidone (NMP) as a fragment that could bind to the acetyl-lysine binding pocket of various bromodomains. While its affinity was weak, NMP displayed high "ligand efficiency," a measure of binding energy per atom, making it an excellent starting point for chemical elaboration. google.com

Following fragment-based principles, the NMP core was built upon to improve target affinity. The addition of a 4-phenyl substituent led to the 1-methyl-4-phenylpyrrolidin-2-one scaffold. google.com This new, larger fragment was then systematically decorated with different chemical groups on the phenyl ring to create more complex compounds with significantly improved affinity for targets like BRD4. google.com This iterative process of fragment elaboration, guided by structural biology techniques like X-ray crystallography, exemplifies the power of FBDD in developing targeted molecular probes. google.com

Investigations into Molecular Mimicry and Bio-isosteric Replacements

Molecular mimicry is a key concept in drug design where a part of a molecule is designed to be a bio-isostere of a natural ligand or substrate, mimicking its shape, size, and electronic properties to achieve a similar biological effect. The this compound scaffold is a prime example of this, where the core structure is designed to mimic an important post-translational modification.

The acetylation of lysine residues on histone tails is a critical epigenetic mark that regulates gene expression. This modification is "read" by specialized protein modules called bromodomains, which contain a conserved binding pocket that recognizes the acetylated lysine (KAc) side chain. The development of small molecules that can block this interaction by mimicking acetyl-lysine is a major therapeutic strategy in oncology and inflammation.

The N-acyl pyrrolidinone core has been identified as an effective acetyl-lysine mimetic. google.com Its ability to function as a bio-isostere is based on key structural and electronic features:

Hydrogen Bonding: The carbonyl oxygen of the pyrrolidinone ring mimics the acetyl oxygen of KAc, forming a crucial hydrogen bond with a highly conserved asparagine residue in the bromodomain pocket.

Water-Mediated Interactions: The lactam nitrogen and its associated acetyl group can engage in water-mediated hydrogen bonds with a conserved tyrosine residue, further anchoring the scaffold in the binding site.

Charge Neutralization: Lysine carries a positive charge, which is neutralized upon acetylation. The neutral, polar pyrrolidinone ring effectively mimics this charge-neutralized state, allowing it to fit favorably into the predominantly hydrophobic binding pocket.

The initial discovery that N-methylpyrrolidone (NMP) could bind to bromodomains, albeit weakly, provided the first evidence for the KAc mimetic properties of this chemotype. Subsequent development into more complex structures like the this compound scaffold builds upon this fundamental mimicry to achieve high-affinity and selective binding. google.com

| Feature | Acetylated Lysine (KAc) | N-Acyl Pyrrolidinone Mimetic |

| Key Interaction Moiety | Acetyl group (-NH-C(=O)-CH3) | Lactam ring with N-acetyl group |

| Primary H-bond Acceptor | Acetyl carbonyl oxygen | Pyrrolidinone carbonyl oxygen |

| Interaction with Conserved Asn | Direct hydrogen bond | Direct hydrogen bond |

| Interaction with Conserved Tyr | Water-mediated hydrogen bond | Water-mediated hydrogen bond |

| Overall Charge | Neutral | Neutral |

This interactive table compares the key features of the natural acetyl-lysine side chain with those of the N-acyl pyrrolidinone scaffold, highlighting the basis for its molecular mimicry in bromodomain binding.

Applications in Photopharmacology and Optically Controlled Systems

Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatial and temporal precision. This is typically achieved by incorporating photoswitchable chemical groups into the structure of a biologically active molecule.

The integration of a compound into a photoswitchable molecular system would involve chemically modifying its structure to include a moiety, such as an azobenzene (B91143) or stilbene, that changes its shape (isomerizes) in response to specific wavelengths of light. This change in shape would, in turn, alter the molecule's ability to bind to its biological target, effectively turning its activity "on" or "off" with light.

Based on a review of the available scientific literature, there are currently no specific studies detailing the integration of this compound into photoswitchable molecular systems for applications in photopharmacology. While the pyrrolidinone scaffold is widely used in medicinal chemistry, its application in optically controlled systems has not been documented. google.com

Development of Light-Responsive Chemical Tools

Due to the absence of research on This compound in the context of light-responsive chemical tool development, no detailed research findings or data tables can be provided.

Conclusion and Future Research Directions

Current State of Research on 1-Acetyl-4-phenylpyrrolidin-2-one and Related Scaffolds

The pyrrolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, anticancer, and neuroprotective properties. ontosight.aiufrj.br Research has broadly explored various derivatives of the pyrrolidinone ring system. For instance, 4-phenyl-2-pyrrolidinone, the parent compound of the molecule , serves as a precursor for substances with anticonvulsant and nootropic activities. nih.gov Furthermore, the broader family of pyrrolidinone derivatives has been investigated for a range of therapeutic applications. nih.gov

However, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. Much of the existing research centers on the broader class of pyrrolidinones or on the unacetylated 4-phenylpyrrolidin-2-one core. The introduction of the N-acetyl group can significantly alter the compound's physicochemical properties, such as solubility, polarity, and hydrogen bonding capabilities, which in turn can influence its biological activity. This suggests that this compound may possess a unique biological profile worthy of dedicated investigation.

Table 1: Selected Biologically Active Pyrrolidinone Scaffolds

| Compound Class | Reported Biological Activity | Reference |

| 4-Phenylpyrrolidone derivatives | Anticonvulsant and nootropic | nih.gov |

| Pyrrolidinone derivatives | Antiviral, anticancer, neuroprotective | ontosight.ai |

| Pyrrolidinone derivatives | Analgesic | researchgate.net |

| Pyrrolamide derivatives | Antibacterial (DNA gyrase inhibitors) | nih.gov |

Identification of Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of the core 4-phenylpyrrolidin-2-one structure has been approached through various routes. chemicalbook.com A patented method describes the synthesis of 4-phenyl-2-pyrrolidone (B42324) starting from diethyl malonate and 2-nitro-1-phenylethanone. researchgate.net Another approach involves the reaction of ethyl bromoacetate (B1195939) with benzyl (B1604629) cyanide, followed by catalytic hydrogenation and cyclization. nih.gov

The subsequent N-acetylation of the 4-phenylpyrrolidin-2-one core is a standard transformation. However, there is room for the exploration of more advanced and efficient methodologies. Modern catalytic systems, including those that are environmentally benign, could be applied to the synthesis of this compound. For instance, the development of one-pot syntheses that combine the formation of the pyrrolidinone ring with subsequent N-acetylation would represent a significant methodological advancement.

Furthermore, the exploration of asymmetric syntheses to produce enantiomerically pure forms of this compound is a largely unexplored area. Given that the biological activity of chiral molecules is often dependent on their stereochemistry, the development of stereoselective synthetic routes would be of considerable interest for future pharmacological studies.

Table 2: Potential Synthetic Strategies for Exploration

| Synthetic Approach | Potential Advancement |

| One-pot multi-component reactions | Increased efficiency and atom economy. |

| Asymmetric catalysis | Access to enantiomerically pure stereoisomers. |

| Green chemistry approaches | Use of environmentally friendly solvents and catalysts. |

| Flow chemistry | Scalable and continuous production. |

Potential for Advanced Mechanistic and Theoretical Investigations

The reactivity of the lactam ring in pyrrolidinone derivatives is a subject of ongoing interest. The four-membered ring analogue, the β-lactam, is well-studied due to its role in antibiotics, where ring strain dictates its reactivity. nih.govnih.gov While the five-membered γ-lactam ring of pyrrolidinone is less strained, its reactivity and conformational dynamics are still crucial to its function.

Advanced mechanistic and theoretical investigations of this compound could provide valuable insights. Computational studies, such as Density Functional Theory (DFT), could be employed to model the conformational preferences of the molecule, including the orientation of the phenyl and acetyl groups. Such studies can also elucidate the electronic properties of the molecule, which are key to understanding its interactions with biological targets.

Furthermore, mechanistic studies on the N-acetylation reaction itself, as well as the reactivity of the acetylated product, could reveal important details about its stability and potential metabolic fate. For example, understanding the conditions under which the acetyl group might be cleaved is important for its development as a potential therapeutic agent.

Emerging Paradigms for Chemical Biology Applications and Molecular Tool Development

The development of molecular probes and chemical tools is a rapidly advancing area of chemical biology. thermofisher.com These tools are instrumental in dissecting complex biological processes. The pyrrolidinone scaffold, with its proven biological relevance, is an attractive starting point for the design of such tools. nih.govresearchgate.net

This compound could serve as a foundational structure for the development of novel molecular probes. For example, by incorporating reporter groups such as fluorophores or photo-crosslinkers, derivatives of this compound could be used to identify and study its potential biological targets.

Another emerging paradigm is fragment-based drug discovery, where small, low-complexity molecules are screened for binding to a biological target. nih.gov The relatively simple structure of this compound makes it an ideal candidate for inclusion in fragment libraries for screening against a wide range of biological targets. The data gathered from such screens could rapidly identify new areas of biological activity for this chemical scaffold.

Table 3: Potential Chemical Biology Applications

| Application | Description |

| Molecular Probes | Functionalized with reporter groups to study biological interactions. |

| Fragment-Based Screening | Used as a fragment to identify new biological targets. |

| Combinatorial Library Synthesis | Serves as a core scaffold for the generation of diverse compound libraries for high-throughput screening. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.